Saracatinib - 379231-04-6

Saracatinib

Catalog Number: EVT-287460
CAS Number: 379231-04-6
Molecular Formula: C27H32ClN5O5
Molecular Weight: 542.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Saracatinib (AZD0530) is a potent, selective, and orally bioavailable small molecule inhibitor primarily recognized for its action on Src family kinases (SFKs). [, , , , , , , , ] It exhibits dual inhibitory activity against both Src and Abl kinases. [, , , ] Initially developed by AstraZeneca as an anti-cancer agent, Saracatinib has garnered significant interest in scientific research for its potential therapeutic applications in various diseases. [, , , ] Its role in modulating cellular processes crucial for tumor progression, such as proliferation, migration, invasion, and angiogenesis, has been a focal point of numerous investigations. [, , , , , ]

Future Directions
  • Optimizing Saracatinib Therapy: Future research could focus on:
    • Identifying predictive biomarkers to select patients most likely to benefit from Saracatinib treatment. [, , , , ]
    • Developing novel drug delivery systems, such as nanoparticles, to improve efficacy and reduce toxicity. []
    • Exploring combination therapies with other targeted agents or chemotherapy to enhance antitumor activity and overcome resistance mechanisms. [, , , , , , ]
    • Optimizing dosing regimens for different diseases and patient populations to maximize therapeutic benefit and minimize adverse effects. []
  • Exploring New Applications: Given its diverse mechanism of action, further investigation into the therapeutic potential of Saracatinib is warranted in:
    • Non-oncological fibrotic diseases: Expanding preclinical and clinical trials in conditions such as liver fibrosis and other organ-specific fibrotic disorders. [, ]
    • Neurological disorders: Further exploration of its neuroprotective effects in Alzheimer's disease and potentially other neurodegenerative diseases. [, ]
    • Inflammatory and Immune-Mediated Diseases: Investigating its potential in conditions where SFKs play a crucial role, such as rheumatoid arthritis and allergic diseases. [, ]
Overview

Saracatinib, also known by its developmental code AZD0530, is an investigational compound primarily recognized as a potent inhibitor of Src family kinases. It was developed by AstraZeneca and has been studied for its potential applications in various cancer therapies, particularly in targeting tumors that exhibit aberrant Src signaling. Saracatinib's mechanism of action involves the inhibition of several kinases, including Src and ABL, which play critical roles in cellular proliferation and survival pathways. The compound has shown promise in clinical trials for conditions such as fibrodysplasia ossificans progressiva and head and neck squamous cell carcinoma.

Source and Classification

Saracatinib is classified as a small molecule kinase inhibitor. It is derived from the quinazoline scaffold, which is common among many kinase inhibitors. The compound is identified by its CAS number 379231-04-6, and it falls under the category of antineoplastic agents due to its application in cancer treatment .

Synthesis Analysis

Methods

The synthesis of Saracatinib involves several key steps that utilize standard organic chemistry techniques. The initial synthetic route includes the formation of the quinazoline core, which is then modified to introduce various functional groups that enhance its kinase inhibitory properties.

Technical Details:

  1. Quinazoline Formation: The synthesis begins with the condensation of anthranilic acid derivatives with carbonyl compounds to form the quinazoline structure.
  2. Functionalization: Subsequent steps involve introducing substituents such as chlorobenzodioxole and tetrahydropyran rings through nucleophilic substitution reactions.
  3. Purification: The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for biological testing .
Molecular Structure Analysis

Structure

The molecular structure of Saracatinib can be described as follows:

  • Core Structure: A quinazoline ring system.
  • Substituents: It features a chlorobenzodioxole moiety and a tetrahydropyran ring, which contribute to its binding affinity for kinases.

Data

  • Molecular Formula: C19_{19}H20_{20}ClN3_{3}O3_{3}
  • Molecular Weight: 369.83 g/mol
  • 3D Structure: The spatial arrangement of atoms allows for effective interaction with the ATP-binding sites of target kinases, enhancing its inhibitory activity .
Chemical Reactions Analysis

Reactions

Saracatinib undergoes various chemical reactions during its synthesis, including:

  • Condensation Reactions: Key for forming the quinazoline backbone.
  • Nucleophilic Substitutions: Used to introduce halogenated groups and other functional moieties.
  • Hydrolysis and Elimination Reactions: These may occur during purification or degradation processes.

Technical Details

The synthesis typically employs solvents like dimethylformamide (DMF) and dichloromethane (DCM), along with reagents such as triethylamine to facilitate reactions. Reaction conditions are optimized using techniques like flow reactors combined with real-time HPLC analysis to monitor yield and purity .

Mechanism of Action

Saracatinib functions primarily through the inhibition of Src family kinases, which are involved in various signaling pathways that regulate cell growth, survival, and migration.

Process

  1. Binding: Saracatinib binds to the ATP-binding pocket of Src kinases, preventing ATP from binding.
  2. Inhibition of Phosphorylation: This blockade inhibits the phosphorylation of downstream targets involved in oncogenic signaling pathways.
  3. Cellular Effects: The inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells that rely on Src signaling for survival .

Data

Studies have indicated that Saracatinib effectively reduces tumor growth in preclinical models by disrupting these critical signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents like DMSO but has limited solubility in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: Relevant for understanding its ionization states at physiological pH.

Relevant analyses include thermal stability assessments and solubility profiling, which are crucial for formulation development in clinical applications .

Applications

Saracatinib has been explored for various scientific uses:

  • Cancer Therapy: Particularly in treating head and neck cancers where Src activation contributes to tumor progression.
  • Fibrodysplasia Ossificans Progressiva: Investigated as a repositioning candidate due to its ability to modulate bone morphogenetic protein signaling pathways.
  • Combination Therapies: Studied in conjunction with other therapeutic agents to enhance efficacy against resistant cancer cell lines .

Properties

CAS Number

379231-04-6

Product Name

Saracatinib

IUPAC Name

N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(oxan-4-yloxy)quinazolin-4-amine

Molecular Formula

C27H32ClN5O5

Molecular Weight

542.0 g/mol

InChI

InChI=1S/C27H32ClN5O5/c1-32-6-8-33(9-7-32)10-13-35-19-14-21-24(23(15-19)38-18-4-11-34-12-5-18)27(30-16-29-21)31-25-20(28)2-3-22-26(25)37-17-36-22/h2-3,14-16,18H,4-13,17H2,1H3,(H,29,30,31)

InChI Key

OUKYUETWWIPKQR-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CCOC2=CC3=C(C(=C2)OC4CCOCC4)C(=NC=N3)NC5=C(C=CC6=C5OCO6)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

4-Quinazolinamine, N-(5-chloro-1,3-benzodioxol-4-yl)-7-(2-(4-methyl-1- piperazinyl)ethoxy)-5-((tetrahydro-2H-pyran-4-yl)oxy)-
AZD 0530
AZD-0530
AZD0530
AZD0530 Difumarate
N-(5-chloro-1,3-benzodioxol-4-yl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-5-((tetrahydro- 2H-pyran-4-yl)oxy)quinazolin-4-amine bi((2E)-but-2-enedioate)
N-(5-chloro-1,3-benzodioxol-4-yl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine
saracatinib
saracatinib difumerate

Canonical SMILES

CN1CCN(CC1)CCOC2=CC3=C(C(=C2)OC4CCOCC4)C(=NC=N3)NC5=C(C=CC6=C5OCO6)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.